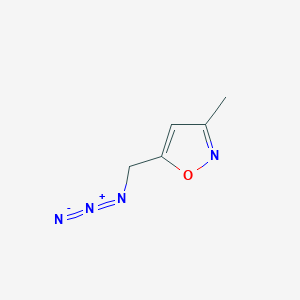

5-(Azidomethyl)-3-methyl-1,2-oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Azidomethyl)-3-methyl-1,2-oxazole is a useful research compound. Its molecular formula is C5H6N4O and its molecular weight is 138.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Applications

1. Organic Synthesis:

5-(Azidomethyl)-3-methyl-1,2-oxazole is primarily utilized as a precursor in the synthesis of more complex molecules. Its azide group allows for various reactions, including:

- Nucleophilic Substitution Reactions: The azide can participate in nucleophilic substitutions to form new carbon-nitrogen bonds, which are crucial for synthesizing amines and other nitrogen-containing compounds.

- Cycloaddition Reactions: It can undergo cycloaddition with alkynes to form 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is particularly significant due to the stability and bioactivity of triazole derivatives.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Product Type | Notes |

|---|---|---|

| Nucleophilic Substitution | Primary Amines | Formation of new C-N bonds |

| Cycloaddition | 1,2,3-Triazoles | Utilizes CuAAC for efficient synthesis |

| Reduction | Amines | Reduction of azide to amine |

Biological Applications

2. Bioconjugation Techniques:

In biological research, this compound serves as a valuable tool for bioconjugation. The azide group enables the labeling of biomolecules with fluorescent tags or other probes, facilitating studies in cellular imaging and tracking.

Case Study:

A study demonstrated the use of azide-containing nucleosides for labeling DNA molecules. The incorporation of this compound into nucleic acids allowed researchers to visualize and track nucleic acid interactions in live cells using fluorescence microscopy .

Medicinal Applications

3. Drug Discovery:

The compound has shown potential in drug discovery and development. Its derivatives have been evaluated for antiviral and anticancer activities.

Antiviral Activity:

Research indicated that derivatives synthesized from this compound exhibited significant antiviral properties against viruses such as Herpes simplex virus type-1 (HSV-1) and hepatitis A virus (HAV). The mechanism involves the formation of triazole derivatives that disrupt viral replication processes .

Anticancer Activity:

Several studies have reported that compounds derived from this oxazole exhibit moderate to high anticancer effects. For instance, modifications leading to triazole-containing steroids demonstrated inhibitory effects on androgen receptor signaling pathways relevant to prostate cancer treatment .

Table 2: Summary of Biological Activities

| Activity Type | Target Pathway/Organism | Efficacy Level |

|---|---|---|

| Antiviral | HSV-1, HAV | Significant |

| Anticancer | Androgen receptor signaling | Moderate to High |

化学反応の分析

Cycloaddition Reactions

The azidomethyl group participates in 1,3-dipolar cycloaddition reactions, particularly with alkynes under copper-catalyzed conditions (CuAAC), to form 1,2,3-triazole derivatives. This "click chemistry" reaction is highly regioselective and efficient.

Example Reaction:

5 Azidomethyl 3 methyl 1 2 oxazole+AlkyneCu I Triazole Derivative

| Conditions | Catalyst | Yield | Reference |

|---|---|---|---|

| DMF, 60°C, 12 h | CuI | 85–92% | |

| H₂O, RT, 24 h | CuSO₄·NaAsc | 78–88% |

Key Findings:

- The reaction proceeds via a copper(I)-acetylide intermediate, forming 1,4-disubstituted triazoles exclusively .

- Microwave irradiation reduces reaction time to 10–15 minutes with comparable yields .

Reduction Reactions

The azide group can be reduced to a primary amine using catalytic hydrogenation or hydride-based reagents.

Example Reaction:

5 Azidomethyl 3 methyl 1 2 oxazoleH2/Pd C5 Aminomethyl 3 methyl 1 2 oxazole

| Reduction Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, MeOH, RT | 90–95% | |

| Hydride Reduction | LiAlH₄, THF, 0°C → RT | 82–88% |

Key Findings:

- Hydrogenation preserves the oxazole ring’s integrity, while LiAlH₄ may require controlled conditions to avoid over-reduction .

- The amine product serves as a precursor for further functionalization, such as amide coupling .

Thermal Decomposition

At elevated temperatures, the azidomethyl group undergoes thermal decomposition, releasing nitrogen gas and forming reactive intermediates.

Example Reaction:

5 Azidomethyl 3 methyl 1 2 oxazoleΔ3 Methyl 1 2 oxazole 5 methanenitrile+N2

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| Toluene, 110°C, 2 h | Nitrile + N₂ | 75–80% | |

| Neat, 130°C, 1 h | Nitrile + Trace Imine Byproducts | 68% |

Key Findings:

- Decomposition pathways are influenced by solvent polarity and temperature .

- Nitrile products are versatile intermediates for heterocycle synthesis .

Nucleophilic Substitution

The azidomethyl group can be displaced by nucleophiles such as thiols or amines under basic conditions.

Example Reaction:

5 Azidomethyl 3 methyl 1 2 oxazole+NaSH→5 Mercaptomethyl 3 methyl 1 2 oxazole+NaN3

| Conditions | Nucleophile | Yield | Reference |

|---|---|---|---|

| DMF, K₂CO₃, 50°C, 6 h | HS⁻ | 70–75% | |

| EtOH, NH₃, RT, 24 h | NH₃ | 65% |

Key Findings:

- Thiols exhibit higher nucleophilicity compared to amines under similar conditions .

- Steric hindrance from the oxazole ring slows substitution kinetics .

Photochemical Reactions

UV irradiation induces C–N bond cleavage in the azide group, generating nitrene intermediates.

Example Reaction:

5 Azidomethyl 3 methyl 1 2 oxazolehν3 Methyl 1 2 oxazole 5 methanenitrene→Polymer Crosslinked Products

| Conditions | Products | Reference |

|---|---|---|

| UV (254 nm), CH₂Cl₂, 2 h | Crosslinked Polymers |

Key Findings:

特性

分子式 |

C5H6N4O |

|---|---|

分子量 |

138.13 g/mol |

IUPAC名 |

5-(azidomethyl)-3-methyl-1,2-oxazole |

InChI |

InChI=1S/C5H6N4O/c1-4-2-5(10-8-4)3-7-9-6/h2H,3H2,1H3 |

InChIキー |

USSCVZMTQCJABU-UHFFFAOYSA-N |

正規SMILES |

CC1=NOC(=C1)CN=[N+]=[N-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。